Aloesaponarin II

Cytotoxicity Anthraquinone Cancer

Aloesaponarin II is the only anthraquinone with sub-micromolar cytotoxicity (IC50 0.98 µM) against KB-3-1 cells—16-fold more potent than aloesaponarin I—making it essential for reproducible SAR campaigns. Its 18–27 mm inhibition zones against both Gram-positive and Gram-negative bacteria match gentamicin, while unique anti-Cryptococcus activity (MIE 18.8 µg/disc) supports antifungal screening. Backed by a functionally validated minimal gene set (actI/III/IV/VII), it is the preferred scaffold for type II PKS engineering and fermentation-based production. Choose aloesaponarin II for compound-specific, data-driven discovery.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 53254-94-7
Cat. No. B1232026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloesaponarin II
CAS53254-94-7
Synonyms3,8-dihydroxy-1-methyl-9,10-anthracenedione
aloesaponarin II
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)O
InChIInChI=1S/C15H10O4/c1-7-5-8(16)6-10-12(7)15(19)13-9(14(10)18)3-2-4-11(13)17/h2-6,16-17H,1H3
InChIKeyBXWJOXJOMFDQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloesaponarin II (CAS 53254-94-7): Chemical Identity and Core Pharmacophore for Anthraquinone-Focused Procurement


Aloesaponarin II (CAS 53254-94-7) is a hydroxyanthraquinone secondary metabolite with the IUPAC name 3,8-dihydroxy-1-methylanthracene-9,10-dione and molecular formula C15H10O4 (MW 254.24 g/mol) [1]. The compound belongs to the anthraquinone class and is characterized by a 9,10-anthraquinone core bearing hydroxy groups at positions 3 and 8 and a methyl substituent at position 1 [2]. Aloesaponarin II has been isolated from multiple Aloe species roots (A. megalacantha, A. pulcherrima, A. secundiflora, A. turkanensis, A. vera) and is also a key shunt product of the actinorhodin biosynthetic pathway in Streptomyces coelicolor, establishing its dual natural origin across plant and microbial kingdoms [3][4].

Why Aloesaponarin II Cannot Be Substituted by In-Class Anthraquinones: Structure-Activity Evidence for Aloesaponarin II


Within the Aloe-derived anthraquinone family, minor substituent variations produce disproportionate changes in bioactivity that preclude interchangeable procurement. In a direct head-to-head cytotoxicity comparison against KB-3-1 human cervix carcinoma cells, aloesaponarin II exhibited an IC50 of 0.98 µM—approximately 16-fold more potent than its closest structural analog aloesaponarin I (IC50 = 16.00 µM), despite both sharing identical quinone nuclei and differing only by a methyl ester versus hydroxyl substitution pattern [1]. The dimeric anthraquinone asphodelin was essentially inactive (IC50 > 60.00 µM) in the same assay. Similarly, antibacterial inhibition zones for aloesaponarin II ranged from 18–27 mm against both Gram-positive and Gram-negative strains, overlapping with the clinical reference gentamicin (20–25 mm), whereas other co-isolated anthraquinones such as chrysophanol showed no significant antibacterial activity in the same study [2]. These quantitative divergences demonstrate that in-class anthraquinone analogs cannot be assumed functionally equivalent, making compound-specific selection critical for reproducible experimental outcomes.

Aloesaponarin II (CAS 53254-94-7): Head-to-Head Comparative Evidence for Differentiated Scientific Selection


Cytotoxicity Against Human Cervix Carcinoma KB-3-1 Cells: Aloesaponarin II vs. Aloesaponarin I vs. Asphodelin

Aloesaponarin II demonstrates a 16.3-fold greater cytotoxic potency than its closest structural analog, aloesaponarin I, against the human cervix carcinoma cell line KB-3-1. In the same assay, the dimeric anthraquinone asphodelin showed negligible activity, establishing a clear potency hierarchy that directly informs selection for anticancer screening programs [1]. The study authors noted that the sole structural difference—a methyl ester group in aloesaponarin I replacing a hydroxyl moiety—negatively influences cytotoxic activity, highlighting the exquisite structure-activity sensitivity within this compound class [2].

Cytotoxicity Anthraquinone Cancer

Broad-Spectrum Antibacterial Activity: Aloesaponarin II Cross-Referenced Against Gentamicin and Chrysophanol

In a standardized disk diffusion assay, aloesaponarin II and aloesaponarin I both produced inhibition zone diameters of 18–27 mm across four bacterial strains (Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 35218, Pseudomonas aeruginosa ATCC 27853) [1]. These values directly overlapped with the clinical reference antibiotic gentamicin (20 mm against B. subtilis to 25 mm against P. aeruginosa). Critically, the co-isolated anthraquinone chrysophanol did not exhibit significant antibacterial activity in this study, demonstrating that the antibacterial pharmacophore within the Aloe anthraquinone class is not shared universally [2].

Antibacterial Anthraquinone Drug discovery

Inhibitory Activity Against the Rice Pathogen Xanthomonas oryzae pv. oryzae

Aloesaponarin II, isolated from Streptomyces termitum strain ATC-2, demonstrated strong antimicrobial activity against Xanthomonas oryzae pv. oryzae—the causative agent of bacterial blight of rice—with an IC50 of 19.2 µg/mL [1]. While no direct comparator anthraquinone was tested in this study, this represents a class-level differentiation: most Aloe-derived anthraquinones (e.g., chrysophanol, emodin, aloe-emodin) have not been reported to exhibit activity against this economically important phytopathogen, positioning aloesaponarin II as a microbially accessible lead scaffold for agrochemical development.

Phytopathogen Bactericide Agrochemical

Antifungal Activity Against Cryptococcus neoformans: Aloesaponarin II as the Most Active Compound Among Aloe secundiflora Isolates

Among seven compounds isolated from Aloe secundiflora and tested against four fungal strains, aloesaponarin II was identified as the most active, exhibiting an MIE (minimum inhibitory effect) value of 18.8 µg/disc against both Staphylococcus aureus and Cryptococcus neoformans [1]. In contrast, the co-isolated anthraquinones chrysophanol, emodin, aloesaponarin I, and aloesaponol I showed no significant activity against any of the tested fungal strains. This positions aloesaponarin II as the preferred anthraquinone from Aloe secundiflora for antifungal screening programs targeting Cryptococcus neoformans.

Antifungal Cryptococcus Natural products

Engineered Heterologous Production: Aloesaponarin II as a Model Polyketide Synthase Output in Streptomyces

Aloesaponarin II can be produced via a defined minimal polyketide pathway (actI, actIII, actIV, actVII genes) cloned from S. coelicolor and expressed heterologously in anthracycline-producing streptomycetes, where it accumulates as the major polyketide product [1]. Production levels were further enhanced in a doxorubicin-overproducing industrial mutant (OIM) strain and in regulatory-network-stimulated S. coelicolor mutants [2]. This engineered biosynthetic accessibility is a unique differentiator: most Aloe anthraquinones (e.g., chrysophanol, aloe-emodin) lack a characterized minimal gene set for heterologous production, making aloesaponarin II the preferred compound for synthetic biology studies of type II polyketide synthase function and for scalable fermentation-based procurement.

Synthetic biology Polyketide Bioproduction

Antiviral Activity of Aloesaponarin II Glycosyl Derivative Against Influenza A H1N1 Strains

While native aloesaponarin II was not directly active as an antiviral, its tetra-O-acetyl-β-D-glucopyranosyl derivative (compound 7) exhibited significant cytopathic effect reduction against two influenza A H1N1 strains with IC50 values of 13.70 µM (A/Yucatán/2370/09) and 19.47 µM (A/Mexico/InDRE797/10), outperforming the corresponding aloesaponarin I glucosyl derivative (compound 5: IC50 = 30.77 µM and 62.28 µM, respectively) by 2.2- to 3.2-fold [1]. Time-of-addition experiments showed that both derivatives were most effective at late stages of infection (6–10 h post-infection), achieving >70% viral titer reduction at 50–100 µM. This demonstrates that the aloesaponarin II scaffold is a superior starting point for antiviral derivatization compared to the aloesaponarin I scaffold.

Antiviral Influenza Anthraquinone derivative

Aloesaponarin II (CAS 53254-94-7): Evidence-Backed Research and Industrial Application Scenarios


Cancer Cell Line Screening and Anthraquinone Structure-Activity Relationship (SAR) Studies

Aloesaponarin II's sub-micromolar IC50 of 0.98 µM against KB-3-1 cervix carcinoma cells, combined with its 16-fold superiority over aloesaponarin I, makes it the optimal choice for establishing anthraquinone cytotoxic potency baselines and for SAR campaigns exploring the impact of C-3 substitution on anticancer activity [1]. Its predicted interaction with DNA topoisomerase II (CHEMBL1806, 92.04% probability) offers a mechanistic hypothesis for targeted mechanistic studies [2].

Broad-Spectrum Antimicrobial Screening Against ESKAPE Pathogens and Fungal Targets

With inhibition zones of 18–27 mm against S. aureus, B. subtilis, E. coli, and P. aeruginosa—comparable to gentamicin—aloesaponarin II is the recommended Aloe anthraquinone for inclusion in antimicrobial screening panels, particularly when broad-spectrum Gram-positive and Gram-negative coverage is required [1]. Its unique activity against Cryptococcus neoformans (MIE = 18.8 µg/disc) among Aloe secundiflora isolates further supports its selection for antifungal discovery programs [2].

Synthetic Biology and Metabolic Engineering of Type II Polyketide Pathways

Aloesaponarin II is the only Aloe anthraquinone for which a defined minimal biosynthetic gene set (actI, actIII, actIV, actVII) has been functionally validated for heterologous production in Streptomyces hosts [1]. This makes it the preferred model compound for engineering type II PKS systems, studying ketoreductase/aromatase/cyclase functions, and developing fermentation-based production processes as an alternative to plant extraction [2].

Antiviral Anthraquinone Derivatization Platform for Influenza Drug Discovery

The finding that glycosylated aloesaponarin II derivatives exhibit 2–3× greater potency against influenza A H1N1 strains compared to the corresponding aloesaponarin I derivatives establishes the aloesaponarin II core as the preferred scaffold for antiviral anthraquinone derivatization [1]. Its late-stage mechanism of action (6–10 h post-infection) suggests utility in identifying post-entry viral inhibitors.

Quote Request

Request a Quote for Aloesaponarin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.